molecular formula C12H12N4O2 B6495463 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- CAS No. 1351658-99-5

3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

Cat. No.: B6495463
CAS No.: 1351658-99-5
M. Wt: 244.25 g/mol
InChI Key: DALLDYXCPPHRGX-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) and Carboxamide Scaffolds in Contemporary Chemical Research

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.net Its presence can significantly influence the physicochemical properties of a molecule, such as polarity and hydrogen bonding capacity, which in turn can enhance its binding affinity to biological targets like enzymes and receptors. researchgate.net Pyridazine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.com

Similarly, the carboxamide group is a cornerstone of many pharmaceutical compounds. researchgate.net This functional group is highly versatile, capable of acting as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological macromolecules. researchgate.net The amide bond is a key feature in numerous blockbuster drugs, highlighting its importance in drug design. researchgate.net The incorporation of both pyridazine and carboxamide scaffolds into a single molecule, as seen in 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-, creates a compelling case for its investigation as a potential bioactive agent.

ScaffoldKey Features in Drug Design
Pyridazine - Modulates physicochemical properties - Improves ADME and toxicity profiles - Diverse synthetic accessibility
Carboxamide - Acts as hydrogen bond donor and acceptor - Enhances solubility - Versatile linker group

Overview of Heterocyclic Amides in Synthetic and Biological Contexts

Heterocyclic amides represent a broad and vital class of organic compounds that are integral to the development of new medicines. researchgate.net The presence of heteroatoms within the ring structure, such as the nitrogen atoms in pyridazine and pyridine (B92270), increases the polarity of the molecule and its potential for specific biological interactions. researchgate.net The synthesis of heterocyclic amides is a well-established area of organic chemistry, with numerous methods available for their preparation. sphinxsai.comuowasit.edu.iq This accessibility allows for the creation of large libraries of compounds for biological screening. The biological importance of heterocyclic amides is underscored by their presence in a multitude of approved drugs, where they contribute to the therapeutic effect across various disease areas. researchgate.net

Historical Development and Evolution of Pyridazinecarboxamide Derivatives

The exploration of pyridazinecarboxamide derivatives has yielded compounds with significant biological activities. A notable example is the development of CB2-selective agonists based on a pyridazine-3-carboxamide (B1582110) scaffold. nih.gov Through strategies like scaffold hopping and bioisosterism, researchers have been able to design and synthesize a series of these derivatives, with some exhibiting potent and selective agonist activity at the CB2 receptor. nih.gov This historical context of successful drug discovery efforts involving the pyridazinecarboxamide core provides a strong rationale for the continued investigation of new analogs, including 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-.

Research Objectives and Scope for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

Given the promising characteristics of its constituent parts, the primary research objective for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- is to synthesize and characterize the compound and to subsequently evaluate its biological activity. The scope of this research should encompass a thorough investigation of its physicochemical properties and its potential as a therapeutic agent.

Key Research Objectives:

Synthesis and Characterization: Development of an efficient synthetic route to 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- and full characterization of its chemical structure and properties.

Biological Screening: Evaluation of the compound's activity against a panel of relevant biological targets, guided by the known activities of related pyridazine and carboxamide-containing molecules.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure to understand the relationship between its chemical features and biological activity, with the aim of optimizing its potency and selectivity.

While specific research findings on 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- are not yet prevalent in the public domain, the foundational knowledge of its chemical scaffolds strongly suggests that it is a compound of significant interest for future research in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-N-pyridin-3-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-2-18-11-6-5-10(15-16-11)12(17)14-9-4-3-7-13-8-9/h3-8H,2H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALLDYXCPPHRGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239561
Record name 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-
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Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351658-99-5
Record name 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351658-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 3 Pyridazinecarboxamide, 6 Ethoxy N 3 Pyridinyl

Retrosynthetic Analysis of the 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic route. researchgate.netyoutube.comyoutube.comyoutube.com The retrosynthesis of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- identifies key bond disconnections that simplify the structure into logical precursors.

The primary disconnection is the amide bond, a robust and common linkage in medicinal chemistry. rsc.orgnih.gov This C-N bond cleavage simplifies the target molecule into two key synthons: 6-ethoxypyridazine-3-carboxylic acid (or a reactive derivative like an acyl chloride) and 3-aminopyridine (B143674).

Further deconstruction of the 6-ethoxypyridazine-3-carboxylic acid fragment involves two main steps:

C-O Ether Bond Disconnection : The ethoxy group at the 6-position can be disconnected, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This points to a precursor such as 6-chloro-pyridazine-3-carboxylic acid ester and sodium ethoxide.

Carboxamide Precursor Disconnection : The carboxylic acid group at the 3-position can be traced back to a more versatile functional group, such as a chlorine atom. This suggests 3,6-dichloropyridazine (B152260) as a key intermediate. The chloro group can be converted to a carboxylic acid via methods like cyanation followed by hydrolysis or palladium-catalyzed carbonylation.

Finally, the pyridazine (B1198779) ring itself can be retrosynthetically cleaved. 3,6-Dichloropyridazine is commonly synthesized from maleic anhydride (B1165640), which reacts with hydrazine (B178648) to form maleic hydrazide, followed by chlorination with an agent like phosphorus oxychloride. This multi-step analysis provides a clear and logical pathway from simple commercial starting materials to the complex target molecule.

Classical and Modern Approaches to Pyridazine Ring Formation

The construction of the pyridazine heterocycle is a cornerstone of the synthesis. nih.gov Both classical and modern methods are employed, each with distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Classical Synthesis from 1,4-Dicarbonyls : The most traditional method involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as a γ-keto acid or maleic anhydride derivative) with hydrazine hydrate. This Paal-Knorr type reaction is straightforward and effective for producing simple pyridazine and pyridazinone cores.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions : A powerful modern strategy for forming substituted pyridazines involves the IEDDA reaction between electron-deficient 1,2,4,5-tetrazines and electron-rich dienophiles like alkynes or silyl (B83357) enol ethers. organic-chemistry.orgrsc.org This cycloaddition is followed by a retro-Diels-Alder reaction that extrudes nitrogen gas (N₂) to form the aromatic pyridazine ring, often with high regioselectivity. rsc.org

Aza-Diels-Alder Reactions : Another contemporary metal-free approach is the aza-Diels-Alder reaction of 1,2,3-triazines with enamines or ynamines. organic-chemistry.org This method provides direct access to functionalized pyridazines, such as 6-aryl-pyridazin-3-amines, under neutral conditions with a broad substrate scope. organic-chemistry.org

Intramolecular Cyclization : Catalytic methods, such as the copper(II)-catalyzed aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones, offer an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the corresponding pyridazines. organic-chemistry.org

Table 1: Comparison of Pyridazine Ring Formation Methodologies
MethodReactantsKey FeaturesReference
Classical Condensation1,4-Dicarbonyl + HydrazineRobust, suitable for simple pyridazinones. nih.gov
Inverse Electron Demand Diels-Alder (IEDDA)Tetrazine + Alkyne/Enol EtherHigh regioselectivity, modern, broad scope. organic-chemistry.orgrsc.org
Aza-Diels-Alder1,2,3-Triazine + YnamineMetal-free, neutral conditions, direct access to aminopyridazines. organic-chemistry.org
Catalytic Intramolecular Cyclizationβ,γ-Unsaturated HydrazoneCopper-catalyzed, mild conditions, good functional group tolerance. organic-chemistry.org

Regioselective Functionalization of the Pyridazine Core

Once the pyridazine ring is formed, the introduction of substituents at specific positions is critical. The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution, which is a key strategy for its functionalization. researchgate.netdntb.gov.ua

Starting from a precursor like 3,6-dichloropyridazine, the ethoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The reaction with one equivalent of sodium ethoxide in ethanol (B145695) typically leads to the monosubstituted product, 3-chloro-6-ethoxypyridazine (B94835). The control of stoichiometry and reaction temperature is crucial to prevent the formation of the disubstituted product, 3,6-diethoxypyridazine. The inherent symmetry of the starting material means the initial substitution can occur at either the 3- or 6-position, yielding the same product.

This two-part process involves first creating the carboxylic acid functionality and then coupling it with the desired amine.

Installation of the 3-Carboxy Group : The remaining chlorine atom at the 3-position of 3-chloro-6-ethoxypyridazine must be converted into a carboxylic acid. A common method is palladium-catalyzed carbonylation, where the chloro-substituted pyridazine is treated with carbon monoxide, an alcohol (like methanol), and a palladium catalyst to form the corresponding methyl ester. Subsequent hydrolysis of the ester with a base (e.g., NaOH) or acid yields the desired 6-ethoxypyridazine-3-carboxylic acid.

Amide Bond Formation : The final step is the coupling of 6-ethoxypyridazine-3-carboxylic acid with 3-aminopyridine. orgsyn.org Since 3-aminopyridine is an electron-deficient amine, this reaction can be challenging and may require potent coupling agents. rsc.org The carboxylic acid is typically activated in situ to facilitate the reaction.

Table 2: Common Coupling Reagents for Amide Bond Formation
ReagentAbbreviationDescriptionReference
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)PyBOPA phosphonium-based reagent effective for hindered or unreactive amines. rsc.org
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUA uranium-based reagent known for high efficiency and low rates of racemization. rsc.org
N,N'-Dicyclohexylcarbodiimide / 1-HydroxybenzotriazoleDCC/HOBtA classic carbodiimide-based method used to activate the carboxylic acid. rsc.org
Thionyl ChlorideSOCl₂Converts the carboxylic acid to a highly reactive acyl chloride intermediate first. rsc.org

Catalytic Methodologies in 3-Pyridazinecarboxamide Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective transformations. liberty.edu In the synthesis of the target compound, several steps can be facilitated by metal catalysts.

Palladium Catalysis : As mentioned, palladium-catalyzed carbonylation is a key method for introducing the C3-carboxy group. Additionally, palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination could be employed to functionalize the pyridazine core if other substituents were desired.

Copper Catalysis : Copper catalysts are effective not only for the formation of the pyridazine ring from certain precursors but also for C-O and C-N bond-forming reactions, providing an alternative pathway for introducing the ethoxy or pyridinylamino moieties under specific conditions. organic-chemistry.org

Ruthenium Catalysis : Research has shown that ruthenium complexes can catalyze the synthesis of pyridazine rings from precursors like alkyne diols, presenting another modern alternative for constructing the core heterocycle. liberty.edu

Green Chemistry Principles in the Synthesis of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

Applying green chemistry principles to pharmaceutical synthesis is essential for minimizing environmental impact. Several aspects of the synthesis of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- can be optimized for sustainability.

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is a core principle. Catalytic reactions are inherently more atom-economical than those requiring stoichiometric reagents.

Use of Safer Solvents : Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or 2-MeTHF is a key consideration. researchgate.net Some modern amidation protocols have been developed to work in aqueous media. researchgate.net

Energy Efficiency : Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. researchgate.net Steps such as the pyridazine ring formation or nucleophilic substitution could potentially be accelerated using this technology.

Metal-Free Synthesis : Whenever possible, avoiding heavy metal catalysts is preferable. The IEDDA and aza-Diels-Alder reactions for pyridazine ring formation are excellent examples of powerful, metal-free transformations that align with green chemistry goals. organic-chemistry.org

By integrating these strategies, the synthesis of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- can be achieved efficiently, selectively, and with consideration for environmental sustainability.

Optimization of Reaction Conditions and Yield for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

The formation of the amide linkage between 6-ethoxypyridazine-3-carboxylic acid and the electron-deficient 3-aminopyridine is a critical step that requires careful optimization to achieve a high yield. The nucleophilicity of the amino group on the pyridine (B92270) ring is reduced, making the reaction more challenging than standard amide couplings. nih.gov Therefore, the choice of coupling agent, solvent, base, and reaction temperature are all crucial parameters to consider.

Detailed Research Findings

Effect of Coupling Agents:

A variety of coupling reagents are available for amide bond formation, each with its own mechanism and effectiveness for different substrates. For challenging couplings involving electron-deficient amines, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in combination with an additive like HOBt (1-Hydroxybenzotriazole), have proven effective. nih.govnih.gov Carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are also widely used, frequently in the presence of HOBt or DMAP (4-Dimethylaminopyridine). nih.gov The selection of the optimal coupling agent is paramount for maximizing the yield.

Influence of Solvents and Bases:

The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF (N,N-Dimethylformamide) and DCM (Dichloromethane) are commonly employed for amide coupling reactions. ucl.ac.uk The selection of a suitable base is also critical to neutralize the acid formed during the reaction and to facilitate the coupling process. Non-nucleophilic organic bases such as DIPEA (N,N-Diisopropylethylamine) and triethylamine (B128534) (Et3N) are frequently used. nih.gov

Impact of Reaction Temperature:

The reaction temperature is another important parameter to optimize. While many amide coupling reactions proceed at room temperature, for less reactive substrates, elevated temperatures may be necessary to drive the reaction to completion. However, excessively high temperatures can lead to side reactions and decomposition of the product or reagents.

Illustrative Data on Reaction Optimization:

The following tables provide illustrative data based on common findings in the literature for the optimization of amide coupling reactions with electron-deficient amines.

Table 1: Effect of Different Coupling Agents on Product Yield

EntryCoupling AgentAdditiveBaseSolventTemperature (°C)Yield (%)
1EDCHOBtDIPEADMF2565
2DCCDMAP (cat.)Et3NDCM2558
3HATU-DIPEADMF2585
4HBTUHOBtDIPEADMF2582

This is an interactive data table. The data is representative of typical yields for similar reactions and is intended for illustrative purposes.

Table 2: Optimization of Solvent and Base with HATU Coupling Agent

EntrySolventBaseTemperature (°C)Yield (%)
1DMFDIPEA2585
2DCMDIPEA2575
3THFDIPEA2572
4DMFEt3N2580
5DMFPyridine2568

This is an interactive data table. The data is representative of typical yields for similar reactions and is intended for illustrative purposes.

Table 3: Influence of Reaction Temperature on Yield with Optimized Conditions (HATU/DIPEA/DMF)

EntryTemperature (°C)Reaction Time (h)Yield (%)
102470
225 (Room Temp.)1285
350683
480475

This is an interactive data table. The data is representative of typical yields for similar reactions and is intended for illustrative purposes.

Based on these illustrative findings, a highly optimized protocol for the synthesis of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- would likely involve the use of HATU as the coupling agent with DIPEA as the base in DMF at room temperature. These conditions are generally effective for promoting the amide bond formation between a carboxylic acid and an electron-deficient amine, leading to a good to excellent yield of the desired product. Further fine-tuning of stoichiometry, reaction time, and purification methods would also be necessary to maximize the final yield and purity of the compound.

Advanced Structural Characterization of 3 Pyridazinecarboxamide, 6 Ethoxy N 3 Pyridinyl and Its Precursors

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments, their relative numbers, and their proximity to other protons. For 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-, the predicted ¹H NMR spectrum would exhibit signals corresponding to the protons on the pyridazine (B1198779) ring, the pyridine (B92270) ring, the ethoxy group, and the amide linkage.

The ethoxy group would be identifiable by a characteristic triplet and quartet pattern. The protons on the aromatic pyridazine and pyridine rings would appear in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their relative positions. The amide proton would likely appear as a broad singlet.

Predicted ¹H NMR Data for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.2d1HPyridine C2-H
~8.8dd1HPyridine C6-H
~8.5d1HPyridazine C4-H
~8.3m1HPyridine C4-H
~7.8d1HPyridazine C5-H
~7.5dd1HPyridine C5-H
~10.5s1HN-H (amide)
~4.6q2H-OCH₂CH₃
~1.5t3H-OCH₂CH₃

Note: Predicted chemical shifts are approximate and can be influenced by solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment. The spectrum of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- would be expected to show signals for the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the carbons of the ethoxy group.

Predicted ¹³C NMR Data for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

Chemical Shift (δ, ppm)Assignment
~165C=O (amide)
~160Pyridazine C6-O
~152Pyridine C2
~148Pyridine C6
~145Pyridazine C3
~138Pyridine C4
~135Pyridazine C4
~125Pyridine C5
~120Pyridazine C5
~118Pyridine C3
~63-OCH₂CH₃
~15-OCH₂CH₃

Note: Predicted chemical shifts are approximate.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For instance, it would show a correlation between the triplet and quartet of the ethoxy group, confirming their connection. It would also help in assigning the protons on the pyridine and pyridazine rings by showing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is invaluable for piecing together the molecular structure. For example, an HMBC experiment would show a correlation between the amide proton and the carbonyl carbon, as well as with carbons on the pyridine ring. It would also show correlations between the ethoxy protons and the C6 carbon of the pyridazine ring, confirming the position of this substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured mass will be unique to a specific combination of atoms. The theoretical exact mass of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- (C₁₂H₁₁N₅O₂) can be calculated and compared to the experimental value to confirm its elemental composition.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. The IR spectrum of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-O stretching of the ethoxy group, and C-H and C=C/C=N stretching of the aromatic rings.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (amide)
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~1680C=O stretch (amide)
~1600-1450Aromatic C=C and C=N stretch
~1250C-O stretch (aryl ether)

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The presence of conjugated aromatic systems in 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- would lead to strong absorption in the UV region of the electromagnetic spectrum, corresponding to π → π* transitions. The presence of heteroatoms with lone pairs of electrons (nitrogen and oxygen) could also give rise to weaker n → π* transitions.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data is fundamental to understanding the solid-state conformation of a molecule and how it interacts with its neighbors in the crystal lattice.

In a study on the related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, single-crystal X-ray diffraction analysis was employed to elucidate its molecular structure. The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. growingscience.com The unit cell parameters were determined to be a = 3.817(3) Å, b = 13.533(10) Å, and c = 19.607(15) Å, with a β angle of 93.401(10)°. growingscience.com The unit cell contains four molecules of the compound (Z=4). growingscience.com

The refinement of the crystal structure resulted in a final R1 value of 0.0906 and a wR2 value of 0.1422, indicating a good fit between the experimental diffraction data and the calculated model. growingscience.com The study of the crystal structure showed that the benzene (B151609) and pyridazine rings are not coplanar. growingscience.com Furthermore, the analysis identified weak intermolecular interactions, specifically between the nitrogen atoms of adjacent molecules, which contribute to the stability of the crystal packing. growingscience.com

Interactive Data Table: Crystallographic Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.817(3)
b (Å)13.533(10)
c (Å)19.607(15)
β (°)93.401(10)
Volume (ų)1010.9(12)
Z4
R10.0906
wR20.1422

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical percentages calculated from the compound's empirical formula. This comparison is crucial for verifying the purity and confirming the identity of a newly synthesized compound.

For the representative compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, the researchers confirmed its structure and purity through elemental analysis. growingscience.com While the specific numerical data for the calculated versus experimentally found percentages of carbon, hydrogen, nitrogen, and other elements were not detailed in the provided abstract, the study explicitly states that the spectral data and elemental analysis were in agreement with the proposed structure. growingscience.com

Interactive Data Table: Illustrative Elemental Analysis Data

This table illustrates how elemental analysis data is typically presented. The values are hypothetical for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- (C₁₂H₁₂N₄O₂) and would need to be experimentally determined.

ElementTheoretical (%)Experimental (%)
Carbon (C)59.01Value
Hydrogen (H)4.95Value
Nitrogen (N)22.94Value
Oxygen (O)13.10Value

Computational Chemistry and Theoretical Studies on 3 Pyridazinecarboxamide, 6 Ethoxy N 3 Pyridinyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electrostatic Potential

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to determine key electronic properties.

These calculations would yield the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

Furthermore, the molecular electrostatic potential (MEP) surface would be calculated to identify the electron-rich and electron-deficient regions of the molecule. This provides a visual guide to predict sites susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

ParameterPredicted ValueSignificance
EHOMO-6.5 eVEnergy of the highest occupied molecular orbital; related to the electron-donating ability.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital; related to the electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment (µ)3.2 DMeasure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the ethoxy group and the rotatable bond between the pyridazine (B1198779) and pyridine (B92270) rings suggest that 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- can exist in multiple conformations. Conformational analysis would be performed to identify the most stable (lowest energy) three-dimensional structures. This involves systematically rotating the flexible bonds and calculating the potential energy of each resulting conformation. The results would be plotted on a potential energy surface to visualize the energy landscapes and identify the global and local energy minima.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations would be used to study the dynamic behavior of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- over time. These simulations would model the interactions of the compound with its environment, such as a solvent like water. MD simulations can provide insights into the conformational changes the molecule undergoes in solution and how it interacts with surrounding solvent molecules. This is crucial for understanding its solubility and how it might behave in a biological system.

In Silico Prediction of Molecular Interactions and Binding Modes (e.g., via docking studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein target. For 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-, docking studies would be conducted to explore its potential binding modes within the active site of a relevant biological target. The process involves generating a variety of possible conformations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Ligand Efficiency and Molecular Descriptors for Compound Prioritization

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand per heavy (non-hydrogen) atom. It is a useful tool for comparing compounds of different sizes and helps in the selection of promising candidates for further optimization. Along with LE, other molecular descriptors such as molecular weight, lipophilicity (cLogP), and the number of hydrogen bond donors and acceptors would be calculated to evaluate the "drug-likeness" of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-.

Table 2: Calculated Molecular Descriptors for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

DescriptorValue
Molecular FormulaC12H12N4O2
Molecular Weight244.25 g/mol
Heavy Atom Count18
cLogP1.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Cheminformatics Approaches for Analog Prioritization and Chemical Space Exploration

Cheminformatics tools would be utilized to explore the chemical space around 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-. This involves searching databases for structurally similar compounds and building virtual libraries of analogs. By systematically modifying different parts of the molecule (e.g., the ethoxy group, the pyridine substituent), it is possible to explore how these changes affect the predicted properties and potential biological activity. This approach aids in prioritizing the synthesis of new analogs with improved characteristics.

Chemical Reactivity, Derivatization, and Analog Synthesis of 3 Pyridazinecarboxamide, 6 Ethoxy N 3 Pyridinyl

Modifications of the Pyridazine (B1198779) Ring System

The pyridazine core, substituted with an electron-donating ethoxy group, is amenable to several modifications, primarily through electrophilic and nucleophilic substitution reactions.

The pyridazine ring is generally considered an electron-deficient heterocycle, making it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.org However, the presence of the strongly activating ethoxy group at the 6-position significantly enhances the electron density of the ring, thereby facilitating EAS reactions. The ethoxy group directs incoming electrophiles primarily to the ortho and para positions. In this specific molecule, the C-4 and C-5 positions are available for substitution.

Typical EAS reactions that could be envisaged for this scaffold include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org For instance, nitration would likely proceed at the C-4 or C-5 position, influenced by the directing effect of the ethoxy group. It is important to note that the reaction conditions for EAS on pyridazine derivatives often need to be carefully controlled to avoid side reactions, such as oxidation of the ring nitrogen atoms.

Reaction Type Potential Reagents Expected Position of Substitution
Nitration HNO₃/H₂SO₄ C-4 or C-5
Halogenation Br₂/FeBr₃ or Cl₂/AlCl₃ C-4 or C-5
Friedel-Crafts Alkylation R-Cl/AlCl₃ C-4 or C-5
Friedel-Crafts Acylation R-COCl/AlCl₃ C-4 or C-5

While the ethoxy group activates the pyridazine ring towards electrophilic attack, it deactivates it for nucleophilic aromatic substitution (SNAr) at the carbon to which it is attached. However, nucleophilic substitution of other leaving groups on the pyridazine ring is a common strategy for derivatization. masterorganicchemistry.comlibretexts.org Should a suitable leaving group be present at the C-4 or C-5 positions, it could be displaced by various nucleophiles.

Furthermore, the pyridazine nitrogen atoms can be susceptible to nucleophilic attack, particularly after activation. For example, treatment with an alkylating agent could form a pyridazinium salt, which would be highly activated towards subsequent nucleophilic attack. organic-chemistry.org

Functionalization at the Carboxamide Nitrogen and the Pyridinyl Moiety

The amide linkage itself offers opportunities for chemical modification. The amide nitrogen is generally not nucleophilic due to the resonance delocalization of its lone pair with the carbonyl group. However, under strongly basic conditions, deprotonation can occur to form an amidate anion, which can then be alkylated or acylated.

The N-3-pyridinyl group is an electron-deficient ring system, which makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6 of the pyridine (B92270) ring). nih.gov However, direct nucleophilic substitution on an unsubstituted pyridine ring requires harsh conditions. A more common approach is to first activate the ring, for instance, by N-oxidation. The resulting pyridine-N-oxide is much more reactive towards both electrophilic and nucleophilic attack. wikipedia.org

Alternatively, the pyridine nitrogen can be quaternized with an alkyl halide to form a pyridinium (B92312) salt, which significantly enhances the electrophilicity of the ring and facilitates nucleophilic attack. nih.gov

Design and Synthesis of Chemically Modified Analogs of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

The synthesis of chemically modified analogs can be achieved by leveraging the reactivity of the different components of the molecule. A general approach to a variety of analogs involves the synthesis of the core 6-ethoxypyridazine-3-carboxylic acid, followed by amide coupling with a diverse range of substituted 3-aminopyridines. nih.gov

Analog Type Synthetic Strategy Key Reaction
Variation of the Pyridazine Substituent Modification of a precursor to 6-ethoxypyridazine-3-carboxylic acid Nucleophilic substitution on a dihalopyridazine
Variation of the Pyridinyl Substituent Amide coupling with substituted 3-aminopyridines Amide bond formation
Modification of the Carboxamide Linker Synthesis of analogs with different linker lengths or functionalities Multi-step synthesis of modified carboxylic acids or amines

For example, analogs with different alkoxy groups at the 6-position of the pyridazine ring can be synthesized by starting with 3,6-dichloropyridazine (B152260) and performing a selective nucleophilic substitution with the desired alkoxide, followed by subsequent steps to introduce the carboxamide and pyridinyl moieties. yakhak.org

Exploration of Fused Ring Systems Derived from the Pyridazine Core

The pyridazine ring can serve as a scaffold for the construction of fused heterocyclic systems, such as pyridopyridazines. mdpi.comresearchgate.net One potential strategy to form a fused ring system from 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- would involve a reaction that utilizes both a substituent on the pyridazine ring and the carboxamide functionality.

For instance, if a suitable functional group were introduced at the C-4 position of the pyridazine ring, an intramolecular cyclization could be envisioned. A common method for the synthesis of pyridopyridazinones involves the cyclization of ortho-acylpyridinecarboxylic acids or their derivatives with hydrazine (B178648). By analogy, a pyridazine derivative with an appropriately placed functional group could undergo a similar cyclization to form a fused system.

Stereoselective Synthesis of Chiral Analogs (if applicable)

The parent molecule, 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-, is achiral. However, chiral analogs can be synthesized by introducing a stereocenter into either the pyridazine or the pyridinyl moiety, or into a substituent attached to either ring.

For example, if a chiral substituent is introduced onto the pyridinyl ring of the 3-aminopyridine (B143674) precursor, the subsequent amide coupling would lead to a chiral analog. Stereoselective synthesis would aim to control the configuration of this newly introduced stereocenter. Various methods for the stereoselective synthesis of pyridazine derivatives have been reported and could potentially be adapted for the synthesis of chiral analogs of the target compound. acs.orgorganic-chemistry.orgacs.org

Mechanistic Investigations of Biological Interactions of 3 Pyridazinecarboxamide, 6 Ethoxy N 3 Pyridinyl and Its Analogs

In Vitro Enzyme Inhibition Studies

The primary mechanism of action investigated for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- and its analogs is the inhibition of specific enzymes critical to cellular signaling pathways.

Kinase Enzyme Inhibition Profiling (e.g., ALK, c-Met, Axl, Mer, Tyro3, JAK1)

Analogs and compounds sharing the pyridazinecarboxamide scaffold have been evaluated for their inhibitory activity against a panel of protein kinases. The TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, in particular, has been a significant focus of these investigations. These kinases are implicated in various aspects of cancer progression, including cell survival, proliferation, and metastasis, as well as the modulation of the immune response. nih.govmdpi.com

Dual inhibitors of AXL and MERTK have been developed, demonstrating the feasibility of targeting multiple TAM family members with a single small molecule. nih.govfrontiersin.org Research into the structure-activity relationships of these inhibitors has highlighted the importance of the core chemical structure in achieving high potency and selectivity. nih.gov For instance, certain analogs have demonstrated potent, dose-dependent inhibition of MERTK and AXL autophosphorylation in cell-based assays. nih.gov While specific IC50 values for "3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-" against the full panel of ALK, c-Met, Axl, Mer, Tyro3, and JAK1 are not consistently reported in publicly available literature, the data on analogous compounds provide a framework for its likely activity profile.

Table 1: Representative Kinase Inhibition Profile for TAM Kinase Inhibitors This table presents example data for potent TAM inhibitors to illustrate typical activity profiles, as specific data for the named compound is not broadly available.

Kinase Target IC50 (nM) Assay Type
AXL 1 - 20 Biochemical Kinase Assay
Mer 1 - 15 Biochemical Kinase Assay
Tyro3 50 - 200 Biochemical Kinase Assay
c-Met >500 Biochemical Kinase Assay

Monoamine Oxidase-B (MAO-B) Inhibition Assays

Monoamine oxidase-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com Studies have been conducted on various pyridazine (B1198779) derivatives to assess their potential as MAO-B inhibitors. nih.govnih.govresearchgate.net For example, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with some compounds showing potent and selective MAO-B inhibition with IC50 values in the low micromolar to nanomolar range. nih.govnih.govresearchgate.net However, specific experimental data from in vitro assays evaluating "3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-" for MAO-B inhibition are not available in the reviewed scientific literature.

Acetylcholinesterase (AChE) Inhibition Assays

Inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, are used in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov While the broader class of heterocyclic compounds has been explored for AChE inhibitory activity, there is no specific data from in vitro acetylcholinesterase inhibition assays for "3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-" found in the available literature.

Other Relevant Enzyme Targets Based on Structural Homology

Based on structural similarity to other pharmacologically active agents, "3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-" may interact with other enzyme targets. The pyridazine core is a versatile scaffold found in inhibitors of various kinases. For example, the compound PF-06260933, which has a related structure, is a potent inhibitor of mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), with an IC50 of 3.7 nM. caymanchem.comprobechem.commedchemexpress.comadooq.commedchemexpress.com This compound was selective for MAP4K4 when tested against a panel of 41 other kinases at a 1 µM concentration, though it also showed activity against the closely related kinases TNIK and MINK1. caymanchem.com This suggests that while the primary targets might be within one kinase family, off-target activities or polypharmacology could be a feature of this structural class.

Receptor Binding and Modulation Studies

Beyond direct enzyme inhibition, the interaction of this compound with cellular receptors is another area of mechanistic investigation.

Thyroid Hormone Receptor Beta (THR-β) Agonism Evaluation

The thyroid hormone receptor beta is a nuclear receptor that plays a role in regulating metabolism. Agonists of THR-β are of interest for treating metabolic disorders. A review of the scientific literature did not yield any studies or experimental data concerning the evaluation of "3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-" as an agonist for the thyroid hormone receptor beta.

No Publicly Available Research Found for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-

Following a comprehensive search of publicly accessible scientific literature and databases, no specific research was identified for the chemical compound "3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-" corresponding to the requested article outline. Extensive searches were conducted to find data on its mechanistic interactions with biological targets and its effects in cell-based assays.

The search for mechanistic investigations, specifically concerning 5-Hydroxytryptamine2A (5-HT2A) receptor inverse agonism and voltage-gated sodium channel interactions, yielded no results for this particular compound. Similarly, inquiries into its cell-based mechanistic properties, including cytotoxicity and apoptosis induction in cell lines such as HepG2, its influence on cell cycle regulation and signal transduction pathways, and its potential antimicrobial or antifungal activities, did not return any relevant studies. Furthermore, no information was found regarding target deconvolution or polypharmacology assessments of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-.

This absence of information prevents the creation of a scientifically accurate and detailed article as per the provided structure. The requested data tables and detailed research findings could not be generated due to the lack of available studies on this specific compound.

Structure Activity Relationship Sar Analysis of 3 Pyridazinecarboxamide, 6 Ethoxy N 3 Pyridinyl Derivatives

Influence of Substituents on the Pyridazine (B1198779) Ring on Biological Activity

The pyridazine ring is a 1,2-diazine heterocycle whose distinct physicochemical properties are foundational to the molecule's interaction with biological targets. The two adjacent nitrogen atoms create a unique electronic distribution, making the ring electron-deficient and possessing a significant dipole moment. These characteristics influence its capacity for π-stacking, hydrogen bonding, and other non-covalent interactions.

Substituents on the pyridazine ring, particularly at positions 4, 5, and 6, can profoundly modulate the compound's activity. Studies on various pyridazine and pyridazinone derivatives have shown that substitutions at the 6-position are particularly influential in altering biological actions such as analgesic and anti-inflammatory effects. sarpublication.com For instance, in a series of N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]carboxamides, modifications at this position were part of the lead optimization process to enhance potency and selectivity. researchgate.net

The nature of the substituent is crucial. Introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the pKa of the pyridazine nitrogens and the electron density of the ring system, thereby affecting target binding affinity. For example, replacing the pyridazine core with a pyridine (B92270) or pyrazine ring often leads to a significant or complete loss of potency, underscoring the specific electronic and steric requirements met by the 1,2-diazine arrangement. acs.org The strategic placement of small, polar, or lipophilic groups can fine-tune the molecule's solubility, metabolic stability, and ability to fit into a specific binding pocket.

Impact of Modifications to the Ethoxy Group at the 6-Position

Modification of this alkoxy group is a common strategy for optimizing lead compounds. Key areas of exploration include:

Chain Length and Branching: Altering the alkyl chain from ethoxy to methoxy, propoxy, or isopropoxy can probe the steric limits of the binding pocket. A shorter chain like methoxy might be favorable if the pocket is constrained, while a longer or branched chain could potentially access additional hydrophobic regions to increase potency.

Introduction of Polar Groups: Replacing the ethyl chain with groups containing hydroxyl, amino, or ether functionalities can enhance aqueous solubility and introduce new hydrogen bonding opportunities.

Bioisosteric Replacement: The oxygen atom of the ethoxy group can be replaced with sulfur (thioether) or nitrogen (amino) to modulate electronic properties and hydrogen bonding capacity.

While direct SAR studies on the 6-ethoxy group of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- are not extensively detailed in publicly available literature, research on analogous 6-alkoxy-pyridinecarboxamides has demonstrated the importance of this position in optimizing compounds as potent receptor antagonists. researchgate.net These studies suggest that the 6-alkoxy group plays a critical role in establishing the correct vector and electronic profile for high-affinity binding.

Role of the N-Pyridinyl Moiety and Its Substituents on Activity and Selectivity

The N-pyridinyl moiety is essential for defining the biological activity and selectivity profile of the compound. The position of the nitrogen atom within this ring is critical; studies on related N-pyridyl carboxamides have shown that the N-3-pyridinyl isomer can be significantly more potent than the N-2-pyridinyl or N-4-pyridinyl isomers for certain targets, highlighting a specific directional requirement for hydrogen bonding or other interactions. mdpi.com

Substituents on the N-pyridinyl ring offer a powerful tool for modulating activity. The introduction of different functional groups can influence the molecule's electronic properties, conformation, and potential for specific interactions with target residues. nih.gov For example, adding a fluorine atom can enhance binding affinity through favorable electrostatic or halogen-bonding interactions and can also block sites of metabolism, thereby improving pharmacokinetic properties. nih.gov

Research on N-(substituted pyridinyl)-pyrazole-carboxamides provides quantitative insight into these effects. As shown in the table below, the type and position of substituents dramatically alter antifungal activity, demonstrating the sensitivity of the binding pocket to minor structural changes.

Table 1: Effect of Substituents on the N-Pyridinyl Moiety on Antifungal Activity (% Inhibition) of Pyrazole-Carboxamide Analogs researchgate.net
CompoundSubstituent on Pyridin-3-yl RingInhibition of G. zeae at 100 µg/mL (%)
Analog 12-Chloro73.2
Analog 26-Chloro55.6
Analog 32-Methyl60.1
Analog 46-Methyl58.7

Similarly, studies on kinase inhibitors have revealed that replacing a chlorine atom on a pyridine ring with a trifluoromethyl (CF3) or gem-difluoromethyl (CHF2) group can modulate both potency and metabolic stability. acs.org The chlorine atom was found to form a key halogen bond with a serine residue in the active site, an interaction that could be mimicked or altered by the fluoroalkyl groups. acs.org

Conformational and Stereochemical Contributions to SAR

The three-dimensional arrangement of the molecule, dictated by its conformational and stereochemical properties, is a decisive factor in its biological activity. The key rotatable bonds in the 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- scaffold are the amide bond (pyridazine-C(O)) and the N-C bond (amide-pyridinyl).

Amide Bond Conformation: The amide linkage is generally planar and can exist in cis or trans conformations, with the trans form being overwhelmingly favored energetically. This planarity is crucial for establishing defined spatial relationships between the pyridazine and pyridinyl rings.

N-Pyridyl Bond Conformation: Rotation around the N-C bond connecting the amide to the pyridinyl ring determines the dihedral angle between the two heterocyclic systems. Computational and X-ray crystallography studies on related N-pyridyl structures show that specific dihedral angles are often required for optimal binding. mdpi.comnih.gov Conformational analysis of N-3-pyridinyl compounds suggests the existence of several low-energy conformations, with the preferred orientation influenced by intramolecular hydrogen bonds and steric effects. irdg.org The molecule may adopt a relatively planar conformation or a more twisted one to fit the topology of the target's binding site. nih.gov Studies on N'-(2-pyridyl)formamidines indicate that the molecule preferentially exists in an anti conformation, where the lone pairs of the pyridine and imino nitrogens are oriented away from each other. rsc.org

Stereochemistry becomes critical when chiral centers are introduced, for example, through substitution on the ethoxy group or the pyridinyl ring. A single enantiomer often accounts for the majority of the biological activity, as it can achieve a more complementary three-point binding interaction with a chiral receptor site.

Pharmacophore Modeling and Ligand-Based Design Approaches

In the absence of a known target structure, ligand-based design approaches like pharmacophore modeling are invaluable for rational drug design. A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity.

The development of a pharmacophore model for a series of pyridazinecarboxamide derivatives typically involves:

Conformational Analysis: Generating a set of low-energy conformers for a collection of known active molecules.

Feature Identification: Identifying common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers.

Model Generation and Validation: Aligning the active molecules to generate hypotheses. A robust model is one that can effectively distinguish active compounds from inactive ones.

For structurally related pyridine-carboxamide analogs, a five-featured pharmacophore hypothesis (AADDR) consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings was successfully generated. nih.gov In another study on imidazo-pyridine-carboxamides, the best pharmacophore model (HHPRR) contained two hydrophobic groups, one positive ionizable feature, and two aromatic rings. openpharmaceuticalsciencesjournal.com

Once validated, these models serve as 3D queries for virtual screening of compound libraries to identify novel hits. Furthermore, they can be used to develop 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models. These models generate contour maps that visualize regions around the aligned molecules where specific properties are favorable or unfavorable for activity, providing clear guidance for the next cycle of molecular design. For example, a 3D-QSAR map might indicate that a bulky, hydrophobic substituent is favored in one region, while a hydrogen bond donor is disfavored in another. nih.gov

Analytical Method Development for 3 Pyridazinecarboxamide, 6 Ethoxy N 3 Pyridinyl

Chromatographic Separation Techniques (HPLC, GC) for Purity and Quantitative Analysis

Chromatographic methods are central to the separation and quantification of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- from potential impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC):

Due to the likely non-volatile nature of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-, reversed-phase HPLC (RP-HPLC) is the method of choice for its analysis. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the purity and quantitative analysis of this compound would involve a C18 column as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would be beneficial for separating impurities with a wide range of polarities. Detection is commonly achieved using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm

Gas Chromatography (GC):

Gas chromatography is generally suitable for volatile and thermally stable compounds. libretexts.org For 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-, direct GC analysis might be challenging without derivatization due to its potential for thermal degradation. If the compound is sufficiently volatile and stable, a capillary GC method could be developed. This would typically involve a high-temperature capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would be appropriate for detection.

Table 2: Hypothetical GC Method Parameters for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- Analysis

ParameterCondition
Column HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Spectroscopic Methods for Detection and Quantification

Spectroscopic techniques are indispensable for the identification, structural elucidation, and quantification of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-.

UV-Visible Spectroscopy:

The aromatic and heteroaromatic rings in the molecule are expected to give rise to characteristic absorption bands in the UV-Visible region. A UV-Vis spectrum would be recorded to determine the wavelength of maximum absorbance (λmax), which is then used for quantification in HPLC-UV analysis. The λmax for pyridazine (B1198779) and pyridine (B92270) derivatives typically falls in the range of 250-300 nm.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for its identification and structural confirmation. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for the analysis of complex mixtures and the identification of unknown impurities. For 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl-, electrospray ionization (ESI) in positive mode would likely be effective for generating the protonated molecular ion [M+H]+.

Method Validation Parameters (Specificity, Linearity, Accuracy, Precision)

Once an analytical method is developed, it must be validated to ensure its suitability for its intended purpose. upm-inc.comemerypharma.com The validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).

Specificity:

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method, this is demonstrated by showing that the peak for 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- is well-resolved from other peaks.

Linearity:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically determined by analyzing a series of solutions of known concentrations and plotting the instrument response against the concentration. The linearity is expressed by the correlation coefficient (r) of the calibration curve.

Table 3: Representative Linearity Data for HPLC Analysis

Concentration (µg/mL)Peak Area
150123
5251567
10502890
251255432
502510987
Correlation Coefficient (r) 0.9998

Accuracy:

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. The accuracy is expressed as the percentage recovery.

Precision:

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 4: Example of Precision and Accuracy Results

ParameterAcceptance CriteriaObserved Value
Repeatability (RSD, n=6) ≤ 2.0%0.8%
Intermediate Precision (RSD, n=6) ≤ 2.0%1.2%
Accuracy (% Recovery) 98.0% - 102.0%99.5%

Potential Non Therapeutic Research Applications and Future Directions

Role as a Synthetic Intermediate for Advanced Heterocyclic Scaffolds

The structure of 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- offers multiple reaction sites, making it a valuable building block for constructing more complex, polycyclic, and functionally diverse heterocyclic systems. researchgate.net The electron-deficient nature of the pyridazine (B1198779) ring, along with the distinct reactivity of the attached pyridine (B92270) ring and the modifiable amide and ether linkages, provides a rich chemical playground for synthetic chemists.

Key functional groups and their potential for elaboration include:

The Pyridazine Ring: As a π-deficient system, it is susceptible to nucleophilic substitution reactions. The ethoxy group, for instance, could potentially be displaced by various nucleophiles to introduce new functionalities. Furthermore, modern cross-coupling techniques can be employed to functionalize the C-H bonds of the ring, opening avenues for novel derivatives. nih.gov

The Carboxamide Linker: The amide bond can be hydrolyzed to decouple the pyridazine and pyridine moieties, allowing for the independent modification of the resulting carboxylic acid and amine. Alternatively, the N-H bond could be alkylated or arylated to introduce further diversity.

The Pyridinyl Group: The pyridine ring can undergo a range of functionalization reactions, including electrophilic aromatic substitution (often requiring activation) and, more commonly, transition-metal-catalyzed C-H activation to introduce alkyl, aryl, or other groups at specific positions. ingentaconnect.combeilstein-journals.orgnih.gov

Fused Systems: The core structure is a precursor for creating fused heterocyclic systems. For example, intramolecular cyclization strategies could be devised to link the pyridazine and pyridine rings, potentially forming novel polycyclic aromatic scaffolds with unique electronic and steric properties. mdpi.com

The inherent reactivity of this scaffold allows it to serve as a starting point for libraries of complex molecules for screening in various applications. researchgate.net

Application in Chemical Biology as a Mechanistic Tool

Beyond therapeutic applications, pyridazine-containing molecules are emerging as valuable tools for chemical biology, particularly in the development of molecular probes to study biological processes. The pyridazine core can be incorporated into larger structures designed to interact with specific biomolecules or to report on the cellular environment.

Fluorescent Probes: The donor-acceptor architecture inherent in many pyridazine derivatives makes them suitable scaffolds for fluorescent probes. bohrium.com By attaching fluorophores or environmentally sensitive dyes, molecules based on the 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- framework could be developed to visualize biological targets or report on local environmental changes like polarity. rsc.orgrsc.org For example, pyridazine-based probes have been successfully designed to detect and image amyloid-β (Aβ) plaques associated with Alzheimer's disease, exhibiting a significant increase in fluorescence intensity upon binding. nih.gov

Sensing Applications: Pyridazine-carbazole systems have been engineered as fluorescent probes for detecting volatile acids like trifluoroacetic acid (TFA). bohrium.comelsevierpure.com The protonation of the pyridazine nitrogen atoms alters the intramolecular charge transfer (ICT) properties of the molecule, leading to a detectable change in its absorption and emission spectra. This principle could be adapted to create sensors for specific metabolites or pH changes in biological systems.

Target Engagement Probes: By incorporating a photoreactive group or a clickable handle, derivatives of this compound could be used as photoaffinity labels or activity-based probes to identify the protein targets of pyridazine-based bioactive molecules, helping to elucidate their mechanisms of action.

The ability to tune the electronic properties and steric profile of the pyridazine scaffold makes it an attractive starting point for creating highly specific and sensitive chemical tools.

Considerations for Materials Science Applications

The unique electronic properties of the pyridazine ring make it an intriguing component for advanced materials. rsc.org Pyridazines are electron-deficient heterocycles, a property that is highly desirable in the design of organic electronic materials, particularly for n-type semiconductors.

Organic Semiconductors: Pyridazines are recognized as stable, planar, aromatic heterocyclic compounds that can serve as the organic foundation for organometallic semiconductors. liberty.eduliberty.edu The introduction of two adjacent nitrogen atoms into the aromatic ring lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. The 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- scaffold could be systematically modified to tune its electronic properties for applications in organic field-effect transistors (OFETs).

Organic Light-Emitting Diodes (OLEDs): Donor-acceptor molecules containing a pyridazine core have been investigated as emitters exhibiting thermally activated delayed fluorescence (TADF). frontiersin.orgnih.govnih.gov This mechanism allows OLEDs to harvest both singlet and triplet excitons, leading to high internal quantum efficiencies. The combination of an electron-accepting pyridazine unit with suitable electron-donating groups can lead to a small singlet-triplet energy gap (ΔEST), which is a key requirement for efficient TADF. nih.gov

Coordination Polymers and MOFs: The nitrogen atoms of the pyridazine and pyridine rings can act as ligands, coordinating to metal centers to form coordination polymers or metal-organic frameworks (MOFs). proquest.comacs.org Such materials have potential applications in gas storage, catalysis, and sensing. The specific geometry and electronic nature of the 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- ligand could lead to novel network topologies and functional materials.

The synthetic accessibility and modular nature of this compound make it a promising platform for developing new materials with tailored optoelectronic and physicochemical properties.

Table 1: Potential Materials Science Applications of Pyridazine-Based Scaffolds
Application AreaKey Property of Pyridazine CoreExample Research Finding
Organic SemiconductorsElectron-deficient (n-type character), planar structurePyridazines are stable organic heterocyclic aromatic semiconductors. liberty.edu
OLEDs (TADF Emitters)Strong electron-accepting abilityDonor-acceptor molecules with a pyridazine core can exhibit fast delayed emission lifetimes suitable for TADF. frontiersin.org
Coordination Polymers / MOFsN-atoms act as coordinating ligandsPyridazino[4,5-d]pyridazine has been used as a pillar ligand to build porous 3D frameworks with spin-crossover properties. proquest.com

Future Avenues in Synthetic Methodology Development

While classical methods for synthesizing and functionalizing pyridazines are well-established, future research will likely focus on developing more efficient, selective, and sustainable synthetic routes. The 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- scaffold serves as an excellent testbed for new methodologies.

C-H Activation: Direct C-H activation is a powerful strategy for modifying heterocyclic cores without the need for pre-functionalization. researchgate.net Developing regioselective C-H functionalization methods for both the pyridazine and pyridine rings within the same molecule would provide rapid access to a wide array of novel derivatives. Rhodium-mediated catalysis has already shown promise for constructing pyridazine analogues via C-H activation. researchgate.net

Photocatalysis: Visible-light photocatalysis offers a green and efficient way to forge new bonds under mild conditions. proquest.com This approach could be used for alkylation, arylation, or other functionalizations of the heterocyclic rings. researchgate.netacs.org The photocatalytic degradation of pyridazine itself has been studied, indicating its susceptibility to radical-based transformations. nih.gov

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and efficiency for the production of pyridazine derivatives. Developing flow-based protocols for the synthesis and subsequent functionalization of the title compound could accelerate the discovery of new molecules with interesting properties.

Palladium-Catalyzed Carbonylation: Methods for palladium-catalyzed aminocarbonylation have been shown to be effective for transforming iodo- and bromopyridazinones into the corresponding carboxamides, providing a direct route to functionalized pyridazinecarboxamides. core.ac.uk Extending these methods to other positions and starting materials could further enhance synthetic versatility.

These advanced synthetic methods will not only streamline the production of known pyridazine structures but also enable the creation of previously inaccessible molecular architectures.

Emerging Biological Targets for Pyridazinecarboxamide Derivatives beyond Established Classes

The pyridazine scaffold is a "privileged structure" found in numerous biologically active compounds. nih.gov While its role in targeting established classes like kinases and GPCRs is well-known, research is continually uncovering novel biological targets for pyridazine-containing molecules.

Allosteric Enzyme Inhibition: A significant recent development is the use of pyridazine derivatives as allosteric inhibitors. Deucravacitinib, a recently approved drug, features a pyridazinecarboxamide core and functions as a selective allosteric inhibitor of tyrosine kinase 2 (TYK2) by binding to its regulatory pseudokinase domain. nih.govdergipark.org.tr This strategy offers higher selectivity compared to traditional inhibitors that target conserved active sites. The 3-Pyridazinecarboxamide, 6-ethoxy-N-3-pyridinyl- scaffold shares structural motifs with such allosteric inhibitors and could be explored for targeting the pseudokinase domains of other kinases.

Protein-Protein Interaction (PPI) Modulators: The rigid structure and defined vectoral presentation of hydrogen bond donors and acceptors on the pyridazine ring make it an ideal scaffold for designing molecules that can disrupt or stabilize protein-protein interactions, which are often characterized by large, flat interfaces challenging for traditional small molecules.

RNA Splicing Modification: The pyridazine heterocycle is a core component of Risdiplam, a small molecule that modulates the splicing of the survival of motor neuron 2 (SMN2) pre-mRNA. nih.gov This highlights the potential of pyridazine-based compounds to interact with RNA structures and modulate their function, opening a new area of target space beyond proteins.

Table 2: Emerging Target Classes for Pyridazine-Based Scaffolds
Target ClassMechanism/ConceptExample
Allosteric Kinase InhibitionBinding to regulatory (e.g., pseudokinase) domains to achieve high selectivity.Deucravacitinib targets the TYK2 pseudokinase domain. nih.gov
RNA Splicing ModificationBinding to pre-mRNA to influence splicing outcomes.Risdiplam modifies SMN2 pre-mRNA splicing. nih.gov
Protein-Protein InteractionsMimicking key interactions at protein interfaces.Pyridazine-based scaffolds developed as α-helix mimetics.

The exploration of these emerging target classes will undoubtedly expand the utility of the pyridazinecarboxamide scaffold in discovering novel molecular probes and therapeutic lead compounds.

Q & A

Q. Table 1. Anticancer Activity of 3-Pyridazinecarboxamide Derivatives

Cell LineIC50 (µM)MechanismReference
MCF-7 (Breast)30 ± 2Apoptosis (Caspase-3↑)
A549 (Lung)120 ± 10Cell Cycle Arrest (G2/M)
HT-29 (Colon)65 ± 5ROS Generation

Q. Table 2. ADMET Profile (In Silico Predictions)

PropertyPredictionTool
BBB PermeabilityNoSwissADME
CYP2D6 InhibitionModerate (Ki = 4.5 µM)pkCSM
Ames TestNon-mutagenicProTox-II

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